

Technical Guide: rac Practolol-d3 for Research Applications

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Compound of Interest

Compound Name: *rac Practolol-d3*

Cat. No.: B587756

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **rac Practolol-d3**, a deuterated analog of the selective β 1-adrenergic receptor antagonist, Practolol. This document is intended for researchers in pharmacology, drug metabolism, and related fields who utilize isotopically labeled compounds for quantitative analysis and receptor binding studies.

Introduction to rac Practolol-d3

rac Practolol-d3 is a stable isotope-labeled version of Practolol, where three hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Practolol in biological matrices. Practolol itself is a selective β 1-adrenergic receptor blocker, historically used in the management of cardiac arrhythmias. Due to its selectivity, it primarily acts on the heart, reducing heart rate, cardiac output, and blood pressure. The deuterated form, **rac Practolol-d3**, retains the same chemical and pharmacological properties as the unlabeled compound but is distinguishable by its higher mass.

Commercial Availability and Suppliers

rac Practolol-d3 is available from several specialized chemical suppliers. The commercial availability may vary, and it is recommended to contact the suppliers directly for current stock status, pricing, and detailed product specifications.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight
Pharmaffiliates	rac Practolol-d3	1794795-47-3	C ₁₄ H ₁₉ D ₃ N ₂ O ₃	269.35
Santa Cruz Biotechnology	rac Practolol-d3	6673-35-4 (unlabeled)	C ₁₄ H ₁₉ D ₃ N ₂ O ₃	269.35
Toronto Research Chemicals (via CymitQuimica)	rac-practolol-d3	1794795-47-3	Not specified	Not specified

Note: The CAS number for the unlabeled rac Practolol is 6673-35-4. Some suppliers may reference this number for the deuterated product.

Technical Data

Detailed quantitative data for **rac Practolol-d3**, such as purity and isotopic enrichment, are typically provided in the Certificate of Analysis (CoA) from the supplier upon purchase. Researchers should always refer to the lot-specific CoA for the most accurate information.

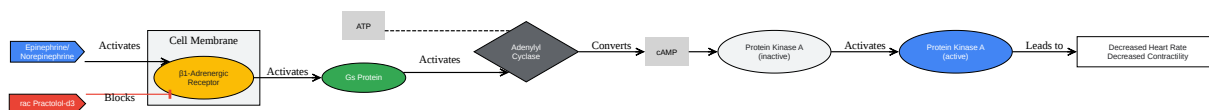
Parameter	Typical Specification
Chemical Purity	≥98% (as determined by HPLC/NMR)
Isotopic Enrichment	≥99 atom % D
Appearance	White to off-white solid
Solubility	Soluble in DMSO and Methanol
Storage	Store at -20°C for long-term stability

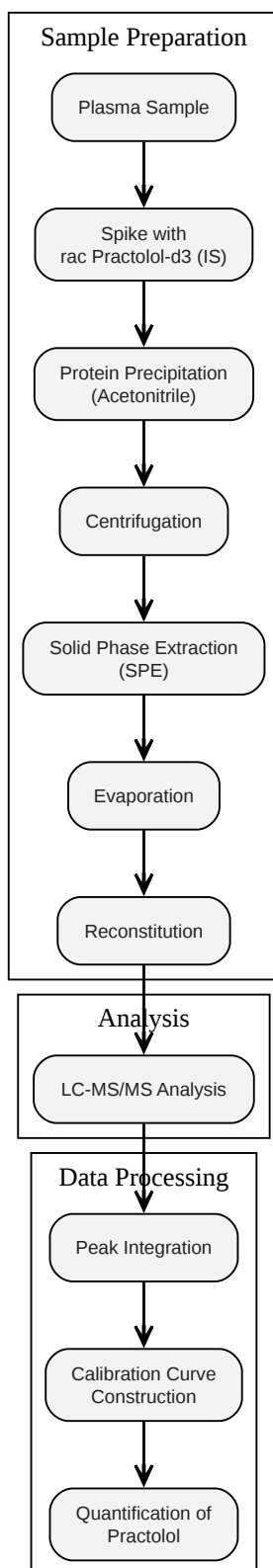
Mechanism of Action and Signaling Pathway

Practolol is a competitive antagonist of the β 1-adrenergic receptor, which is predominantly found in cardiac tissue. These receptors are G-protein coupled receptors (GPCRs) that, upon

stimulation by endogenous catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade.

By blocking the β 1-adrenergic receptor, Practolol inhibits the activation of adenylyl cyclase, which in turn prevents the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). This cascade of events ultimately results in a decrease in heart rate (negative chronotropy), a reduction in the force of cardiac contraction (negative inotropy), and slowed atrioventricular conduction.





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